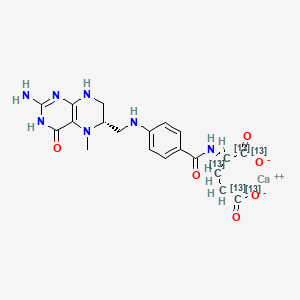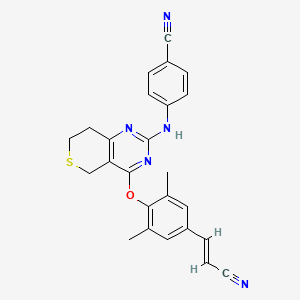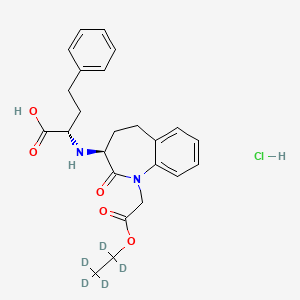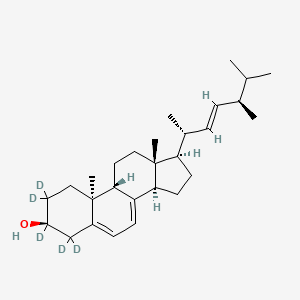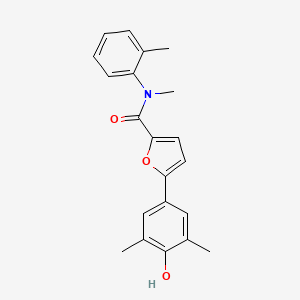
17beta-HSD1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-HSD1-IN-1 is a potent inhibitor of the enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme plays a crucial role in the biosynthesis of estrogens, particularly in the conversion of estrone to estradiol. Inhibiting 17beta-HSD1 has significant implications in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-HSD1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 17beta-HSD1-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group in this compound may yield a ketone derivative .
Aplicaciones Científicas De Investigación
17beta-HSD1-IN-1 has a wide range of applications in scientific research:
Mecanismo De Acción
17beta-HSD1-IN-1 exerts its effects by binding to the active site of the 17beta-HSD1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of estrone to estradiol, leading to a decrease in estrogen levels. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to estrogen biosynthesis and metabolism .
Comparación Con Compuestos Similares
17beta-HSD2 inhibitors: These compounds inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 2, which is involved in the oxidation of estradiol to estrone.
17beta-HSD3 inhibitors: Target the enzyme 17beta-hydroxysteroid dehydrogenase type 3, which is crucial in androgen biosynthesis.
17beta-HSD4 inhibitors: Inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 4, which has a role in fatty acid metabolism.
Uniqueness: 17beta-HSD1-IN-1 is unique in its high specificity and potency for inhibiting 17beta-HSD1, making it a valuable tool for studying estrogen-dependent processes and developing targeted therapies .
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3 |
Clave InChI |
HBJHIBFARBKTMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


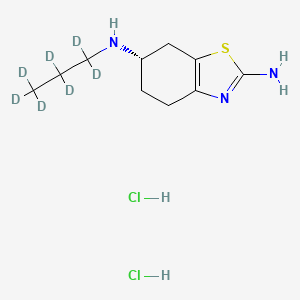
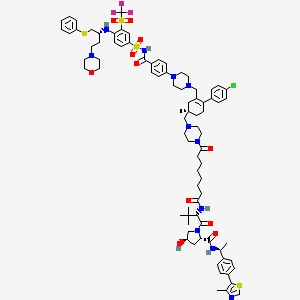
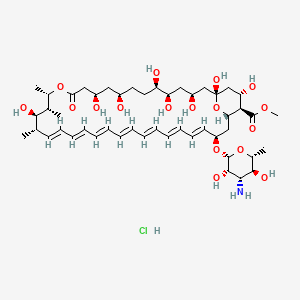
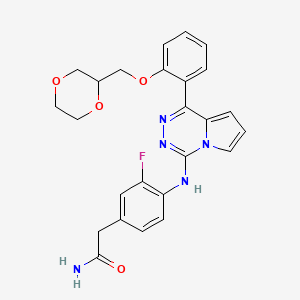
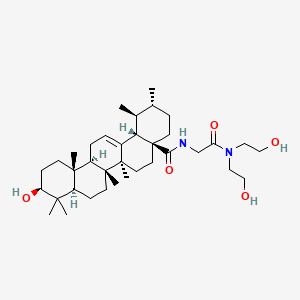
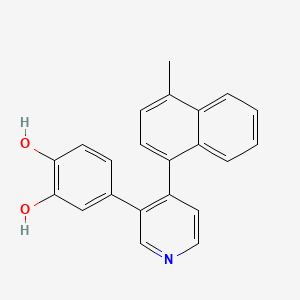
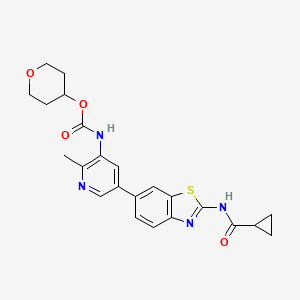
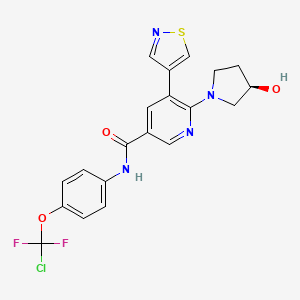
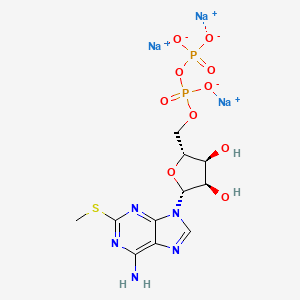
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
